C8H8N6OC_8H_8N_6OC8H8N6O
. It is used in chemical synthesis .4-(1H-tetrazol-1-yl)benzohydrazide is an organic compound characterized by the presence of a benzohydrazide moiety and a tetrazole ring. Its chemical formula is C₈H₈N₆O, and it possesses a molecular weight of approximately 196.19 g/mol. The compound features a hydrazide functional group, which is known for its reactivity in various chemical transformations, as well as the tetrazole ring that contributes to its biological properties .
Research indicates that 4-(1H-tetrazol-1-yl)benzohydrazide exhibits notable biological activities:
The synthesis of 4-(1H-tetrazol-1-yl)benzohydrazide typically involves several steps:
The unique properties of 4-(1H-tetrazol-1-yl)benzohydrazide make it suitable for various applications:
Interaction studies involving 4-(1H-tetrazol-1-yl)benzohydrazide have focused on its reactivity with biological targets. For instance:
Several compounds share structural characteristics with 4-(1H-tetrazol-1-yl)benzohydrazide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-substituted 1H-tetrazoles | Contains a tetrazole ring | Known for diverse biological activities |
| Benzohydrazides | Contains hydrazide functional groups | Often used in pharmaceuticals |
| Tetrazole derivatives | Various substitutions on the tetrazole ring | Exhibits a wide range of chemical reactivity |
While these compounds share similarities with 4-(1H-tetrazol-1-yl)benzohydrazide, its specific combination of the benzohydrazide and tetrazole functionalities sets it apart, particularly regarding its potential applications in medicinal chemistry.